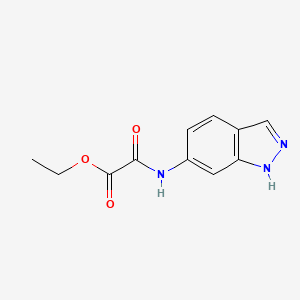

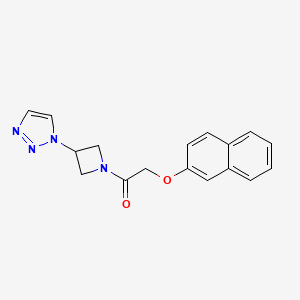

![molecular formula C18H16BrNO3S B2416837 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide CAS No. 2034256-75-0](/img/structure/B2416837.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to be effective drugs in the current disease scenario, with biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is influenced by the presence of appropriate terminal electron donor or acceptor groups on aromatic rings. This can enhance the asymmetric electron distribution in either or both ground and excited electron states leading to large molecular hyperpolarizabilities and good crystallizability .Chemical Reactions Analysis

The chemical reactions of benzo[b]thiophene derivatives involve coupling reactions and electrophilic cyclization reactions . These reactions are key to the synthesis of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary based on their specific structure and substitutions. For instance, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Photochromic Systems

The compound has been used in the study of thermally irreversible photochromic systems . Specifically, it has been used in the study of reversible photocyclization of certain maleimide derivatives . The open-and closed-ring forms of a similar compound showed absorption bands at specific wavelengths in hexane .

PDE4 Inhibitors

The compound is a reactant involved in the synthesis of PDE4 inhibitors . PDE4 inhibitors have a wide range of applications in the treatment of inflammatory diseases like asthma, COPD, and psoriasis.

Oncolytic Adenovirus Modification

It’s also used in the chemoselective modification of oncolytic adenovirus . This could potentially enhance the effectiveness of cancer treatments.

Phosphorescent Sensor for Copper (II) Ion

The compound is used in the synthesis of a phosphorescent sensor for the quantification of copper (II) ion . This has applications in environmental monitoring and health sciences.

UV Promoted Phenanthridine Syntheses

It’s used in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds with potential applications in medicinal chemistry.

Preparation of CYP11B1 Inhibitors

The compound is used in the preparation of CYP11B1 inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases.

Suzuki-Miyaura Cross-Coupling Reactions

It’s involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used in organic synthesis to form carbon-carbon bonds.

Enhancement of Monoclonal Antibody Production

Derivatives of the compound have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This has significant implications for the production of therapeutic antibodies.

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide” is not available, benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Safety and Hazards

Future Directions

The future directions in the research of benzo[b]thiophene derivatives could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-23-11-6-7-15(19)13(8-11)18(22)20-9-16(21)14-10-24-17-5-3-2-4-12(14)17/h2-8,10,16,21H,9H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIUOZUUYVJCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

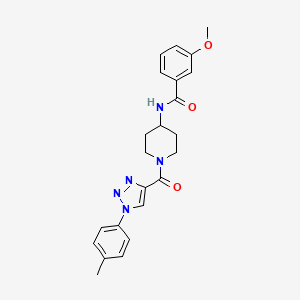

![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)

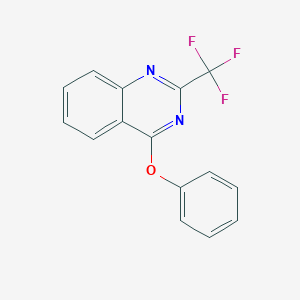

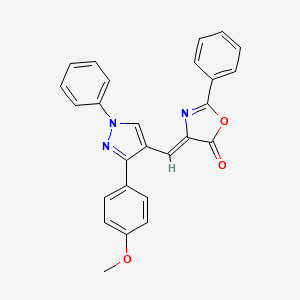

![N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea](/img/structure/B2416762.png)

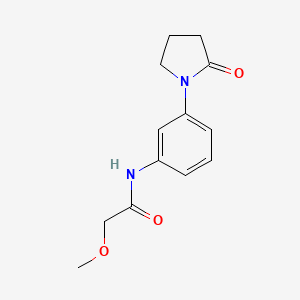

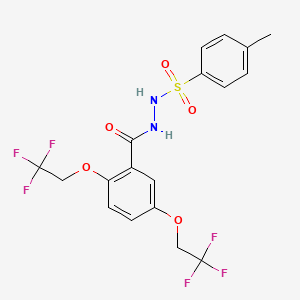

![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)

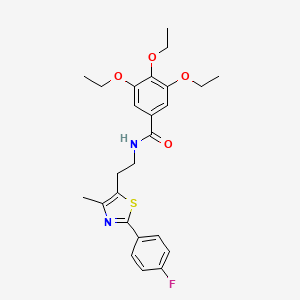

![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)